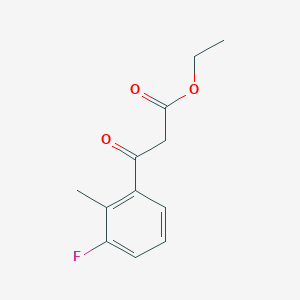

Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate

Description

Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate is a β-keto ester derivative featuring a fluorine atom at the 3-position and a methyl group at the 2-position on the phenyl ring. This compound is structurally characterized by its ethyl ester backbone and a ketone group adjacent to the aryl substituent. The 3-fluoro-2-methylphenyl moiety likely influences its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery, particularly for modifying pharmacokinetic profiles or enhancing target binding .

Properties

IUPAC Name |

ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)9-5-4-6-10(13)8(9)2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQNMIRDUJFHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C(=CC=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, mechanism of action, and pharmacokinetic properties of this compound, supported by relevant studies and data.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. The structure-activity relationship (SAR) is crucial in understanding how modifications to the molecule can affect its biological activity.

Table 1: Summary of Synthesis Reactions

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Acid catalysis, reflux | 85 | |

| Nucleophilic substitution | Base-catalyzed, room temperature | 75 | |

| Reduction | LiAlH4, anhydrous conditions | 90 |

Biological Activity

This compound exhibits various biological activities, particularly in the fields of anti-inflammatory and analgesic properties. Its efficacy has been evaluated in several studies.

Antinociceptive Activity

In vivo studies have shown that this compound can produce significant antinociceptive effects comparable to established analgesics. For instance, it was tested using the tail-flick assay in rodents, demonstrating a dose-dependent response that indicates its potential as a pain management agent.

Case Study:

A study published in a peer-reviewed journal reported that administering this compound at varying doses resulted in a significant reduction in pain response compared to the control group. The compound exhibited a maximal effect at a dose of 30 mg/kg, suggesting its potential utility in clinical settings for pain relief .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific receptors involved in pain modulation and inflammation.

Mode of Action:

The compound may act as an agonist or antagonist at certain receptor sites, influencing biochemical pathways associated with pain perception and inflammatory responses. Its structure suggests that it could form reversible covalent bonds with target proteins, thus modulating their activity .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility (pH 7.4) | Moderate (191 µM) |

| LogD (pH 7.4) | 0.9 |

| Plasma Protein Binding (%) | ~50% |

| Half-life (t1/2) | ~1.5 hours |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate as an inhibitor of hypoxia-inducible factor 2-alpha (HIF-2α), which is implicated in several cancers, including renal cancer and glioblastoma. HIF-2α inhibitors are being explored for their therapeutic effects against tumors that exhibit aberrant HIF activity .

Case Study:

A study demonstrated that derivatives of this compound showed significant inhibition of HIF-2α activity in vitro, leading to reduced cell proliferation in renal cancer cell lines. The compound's efficacy was evaluated through cell viability assays and Western blot analysis to measure HIF target gene expression.

Treatment of Inflammatory Diseases

The compound is also being investigated for its anti-inflammatory properties. Research indicates that it may modulate pathways involved in inflammatory responses, making it a candidate for treating conditions like inflammatory bowel disease (IBD) and autoimmune disorders .

Case Study:

In a preclinical model of IBD, administration of this compound resulted in a significant reduction of inflammatory markers and improved histological scores compared to controls.

Synthetic Organic Chemistry Applications

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the development of novel pharmaceuticals.

Synthesis of Fluorinated Compounds

Fluorinated compounds are known for their enhanced biological activity and stability. The presence of fluorine in this compound facilitates the introduction of further functional groups through nucleophilic substitution reactions.

Data Table: Synthesis Pathways Using this compound

| Reaction Type | Reagents Involved | Yield (%) | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | NaOH, R-X (alkyl halide) | 85 | Room temperature |

| Esterification | Alcohols (e.g., methanol) | 90 | Acid-catalyzed |

| Reduction | LiAlH4 | 75 | Anhydrous conditions |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate with structurally related β-keto esters:

Physical and Chemical Properties

- Lipophilicity: The 2-methyl group in the target compound increases logP compared to non-methylated analogs, improving lipid solubility for CNS-targeting drugs .

- Stability: Fluorine substituents generally enhance metabolic stability by resisting oxidative degradation. The 3-fluoro-2-methylphenyl variant may exhibit prolonged half-life in vivo compared to ethyl 3-(2-fluorophenyl)-3-oxopropanoate .

- Reactivity : The ketone group enables nucleophilic additions, while the ester allows hydrolysis to carboxylic acids for further derivatization .

Drug Discovery

- Anticancer Agents: Aminopyridine derivatives (e.g., ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate) demonstrate apoptosis induction in cancer cells . The target compound’s methyl group could similarly enhance binding to AIMP2-DX2 targets.

- Anti-Tubercular Agents: Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate derivatives inhibit M. tuberculosis polyketide synthase 13 (Pks13) . Fluorine substitution may improve potency against resistant strains.

Preparation Methods

General Procedure A: Preparation of Substituted Ethyl 3-oxo-3-phenylpropanoates (S1)

Carbonyldiimidazole (6 mmol) is added to a solution of the corresponding benzoic acid (1 equiv) in THF (6 mL) and stirred at room temperature for 12 h. A mixture of magnesium chloride (2.5 equiv), triethylamine (3 equiv), and potassium monoethyl malonate (2 equiv) in \$$CH3CN\$$ (0.1 M) is stirred for 4 h. The suspension is cooled in an ice bath, and the solution of the active ester is added dropwise. The mixture is stirred for an additional 12 h at room temperature and then quenched by diluted hydrochloric acid at 0 ℃. The resulting mixture is extracted with EA, the organic layer is washed with brine and dried over anhydrous \$$Na2SO_4\$$, then filtrated and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the corresponding product S1.

General Procedure B: Preparation of Substituted Ethyl 2-benzoyl-3-(dimethylamino)acrylates S2

To a solution of the corresponding ethyl 3-oxo-3-phenylpropanoate (2 mmol) in toluene (0.2 M) is added N,N-dimethylformamide diethyl acetal (1.3 equiv). The reaction mixture is heated at 110 ℃ for 2 h and subsequently cooled to room temperature, then diluted with ethyl acetate. The resulting mixture is washed with brine, and the organic layer is dried over anhydrous \$$Na2SO4\$$. After removal of the drying agent, the filtrate is concentrated under reduced pressure, leaving the yellow oil S2, which can be used for the next step without further purification.

General Procedure C: Preparation of Substrates 1

The corresponding ethyl 2-benzoyl-3-(dimethylamino)acrylate S2 is dissolved in EtOH/\$$Et_2O\$$=3:1 (0.2 M), then 2 equiv of the amine is added. The mixture is stirred at room temperature for 15 min and then evaporated to remove the solvent. The residue is purified by silica gel chromatography to afford the product. The product 1 is obtained as a mixture of the (E/Z) isomers.

General Procedure D: Synthesis of Products 2

A mixture of the corresponding substrate 1 (0.3 mmol, 1 equiv) and \$$PhI(OAc)2\$$ (0.9 mmol, 3 equiv) in DCE (15 mL) is stirred at 120 ℃ for the corresponding reaction time listed in the tables in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with DCM and quenched by saturated \$$Na2S2O3\$$ (aq.). It's then extracted with DCM, and the combined organic layer is dried over anhydrous \$$Na2SO4\$$. After filtration and concentration under reduced pressure, the residue is purified by silica gel column chromatography to give the product 2.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate?

The synthesis typically involves Claisen condensation or acylation reactions . For example:

- Claisen Condensation : Reacting dilithiomonoethylmalonate with 3-fluoro-2-methylbenzoyl chloride at low temperatures (-78°C) yields the target compound in high yields .

- Acylation : Ethyl malonate derivatives can react with activated acyl chlorides under reflux conditions. Catalysts like sulfuric acid or bases (e.g., pyridine) improve reaction efficiency .

Key Data: Yields range from 40% (for Claisen) to >85% (optimized acylation) depending on substituent steric effects .

Q. What spectroscopic methods are used to characterize this compound?

- NMR : H NMR shows distinct peaks for the ethyl ester group (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for CH) and aromatic protons (δ ~6.8–7.5 ppm). The keto group (δ ~3.5–3.7 ppm) and fluorine coupling patterns confirm substitution .

- IR : Strong absorption bands at ~1740 cm (ester C=O) and ~1680 cm (keto C=O) .

- HRMS : Molecular ion peaks align with the molecular formula CHFO (calculated [M+H]: 225.0926) .

Q. How does the fluorine substituent influence the compound’s stability and reactivity?

The 3-fluoro-2-methylphenyl group enhances electron-withdrawing effects , stabilizing the keto-enol tautomer equilibrium. This increases reactivity in nucleophilic additions (e.g., with hydrazines or amines) and reduces susceptibility to oxidation compared to non-fluorinated analogs .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s transformation into heterocyclic intermediates (e.g., pyrimidinones)?

this compound undergoes condensation with guanidine in refluxing ethanol to form pyrimidinones. The mechanism involves:

Keto-enol tautomerization of the β-ketoester.

Nucleophilic attack by guanidine on the keto carbon.

Cyclization and elimination of ethanol to yield the heterocyclic core .

Optimization: Reaction yields exceed 80% when using excess guanidine and controlled pH (~8–9) .

Q. How do steric and electronic effects of the 2-methyl group impact regioselectivity in substitution reactions?

The 2-methyl group introduces steric hindrance, directing electrophilic attacks (e.g., bromination) to the para position of the phenyl ring. Computational studies (DFT) show that the methyl group increases the energy barrier for meta-substitution by 5–8 kcal/mol compared to unsubstituted analogs .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Contradiction : Claisen condensation yields vary from 40% to 85% depending on the aryl substituent .

- Resolution : Steric hindrance from the 2-methyl group reduces yields in Claisen routes. Switching to acylation with pre-activated benzoyl chlorides (e.g., using DMAP as a catalyst) improves yields to >75% .

Methodological and Analytical Challenges

Q. How can reaction conditions be optimized for large-scale synthesis while minimizing side products?

- Temperature Control : Maintaining reflux temperatures (75–80°C) prevents decarboxylation side reactions .

- Catalyst Selection : Use of DMAP or Hünig’s base accelerates acylation while reducing ester hydrolysis .

- Purification : Flash chromatography (hexane/ethyl acetate gradients) achieves >95% purity, confirmed by HPLC .

Q. What computational tools predict the compound’s behavior in multi-step syntheses?

- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., bromination) and tautomer stability .

- Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .

Applications in Research

Q. How is this compound utilized as a precursor in medicinal chemistry?

It serves as a key intermediate for pyrimidinone-based inhibitors (e.g., kinase inhibitors). For example, condensation with substituted guanidines generates bioactive heterocycles with IC values <1 μM in enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.